molecular formula C23H18ClNO3 B272173 1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B272173
M. Wt: 391.8 g/mol
InChI Key: JBSHNPAVSMRTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as AG490, is a synthetic compound that has been widely studied for its potential therapeutic applications. AG490 belongs to a class of compounds called tyrosine kinase inhibitors, which are molecules that inhibit the activity of enzymes known as tyrosine kinases. Tyrosine kinases play a key role in cell signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream substrates, which are involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on tyrosine kinases, this compound has been shown to induce the expression of several cytokines and chemokines, which are involved in the immune response. This compound has also been shown to inhibit the activity of several transcription factors, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of 1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of this compound is its relatively low potency compared to other tyrosine kinase inhibitors. Additionally, this compound has been shown to have off-target effects on other enzymes, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent analogs of this compound that can be used in the treatment of cancer and other diseases. Another area of interest is the investigation of the role of this compound in the immune response, particularly in the context of autoimmune and inflammatory diseases. Finally, the development of more specific inhibitors of tyrosine kinases may help to overcome some of the limitations of this compound and other currently available tyrosine kinase inhibitors.

Synthesis Methods

1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep process that involves the reaction of 2-chloro-2'-nitrobenzophenone with benzylamine to form an intermediate compound. This intermediate is then reduced using sodium borohydride to form the final product, this compound.

Scientific Research Applications

1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of several tyrosine kinases that are involved in the growth and proliferation of cancer cells, including the Janus kinase (JAK) family of kinases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C23H18ClNO3

Molecular Weight

391.8 g/mol

IUPAC Name

1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C23H18ClNO3/c24-19-12-6-4-10-17(19)21(26)14-23(28)18-11-5-7-13-20(18)25(22(23)27)15-16-8-2-1-3-9-16/h1-13,28H,14-15H2

InChI Key

JBSHNPAVSMRTHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4Cl)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4Cl)O

Origin of Product

United States

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